

# Application Notes and Protocols for Immunohistochemical Detection of Claudin18.2 Expression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ATV041    |           |
| Cat. No.:            | B12395635 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Claudin18.2 (CLDN18.2) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. CLDN18.2, a tight junction protein, has emerged as a key therapeutic target in various solid tumors, particularly gastric and gastroesophageal junction adenocarcinomas. Accurate and reproducible IHC staining is crucial for patient stratification and the development of targeted therapies.

### **Quantitative Data Summary**

The expression of Claudin18.2 varies across different tumor types. The following tables summarize the prevalence of CLDN18.2 positivity as determined by IHC in several key cancer types. It is important to note that the definition of "positivity" can differ between studies. A common criterion for positivity in clinical trials is the presence of moderate-to-strong membranous staining in  $\geq 75\%$  of tumor cells.[1][2][3][4][5]

Table 1: Claudin18.2 Expression in Gastric and Gastroesophageal Junction Cancer



| Study<br>Cohort/Region       | Number of<br>Patients          | Criteria for<br>Positivity                            | Percentage of<br>Positive Cases | Reference |
|------------------------------|--------------------------------|-------------------------------------------------------|---------------------------------|-----------|
| Systematic<br>Review         | Varied                         | >40% of cells<br>with 2+/3+<br>intensity              | ~50%                            | [6]       |
| Systematic<br>Review         | Varied                         | >70% of cells with 2+/3+ intensity                    | ~30%                            | [6]       |
| Japanese<br>Patients         | 262 (primary<br>tumors)        | ≥40% of cells with ≥2+ intensity                      | 52%                             | [7]       |
| Japanese<br>Patients         | 135 (lymph node<br>metastases) | ≥40% of cells<br>with ≥2+ intensity                   | 45%                             | [7]       |
| Korean Patients              | 367                            | Moderate-to-<br>strong staining                       | 29.4%                           | [7]       |
| Retrospective<br>Analysis    | 67                             | ≥75% of cells<br>with moderate-<br>to-strong staining | 47.8%                           | [8][9]    |
| Spanish Patients             | 270                            | ≥75% of cells<br>with 2+ or 3+<br>staining            | 33%                             | [10]      |
| Ethnically<br>Diverse Cohort | 75                             | ≥75% of cells with moderate- to-strong staining       | 42.7%                           | [3]       |

Table 2: Claudin18.2 Expression in Pancreatic Cancer



| Study Cohort                | Number of<br>Patients | Criteria for<br>Positivity                            | Percentage of<br>Positive Cases | Reference |
|-----------------------------|-----------------------|-------------------------------------------------------|---------------------------------|-----------|
| Pan-Cancer<br>Study         | 6                     | >5% of tumor<br>cells with<br>membrane<br>staining    | 16.7%                           | [11][12]  |
| PDAC Cohort                 | 174                   | Not specified                                         | 59.2%                           | [11]      |
| PDAC Cohort                 | 68                    | Staining detected                                     | 54.4%                           | [13]      |
| Surgically<br>Resected PDAC | 130                   | Not specified                                         | 31.5%                           | [14]      |
| Retrospective<br>Analysis   | 9                     | ≥75% of cells<br>with moderate-<br>to-strong staining | 22.2%                           | [8][9]    |
| PDA Specimens               | 70                    | ≥5% of tumor<br>cells with<br>membrane<br>staining    | 50%                             | [15]      |

Table 3: Claudin18.2 Expression in Esophageal Adenocarcinoma (EAC)

| Study Cohort | Number of<br>Patients | Criteria for<br>Positivity          | Percentage of<br>Positive Cases | Reference |
|--------------|-----------------------|-------------------------------------|---------------------------------|-----------|
| EAC Cohort   | 485                   | Any intensity in >5% of tumor cells | 18.4%                           | [16]      |

Table 4: Claudin18.2 Expression in Lung Adenocarcinoma



| Study Cohort                           | Number of<br>Patients | Criteria for<br>Positivity                          | Percentage of<br>Positive Cases | Reference |
|----------------------------------------|-----------------------|-----------------------------------------------------|---------------------------------|-----------|
| Chinese Lung<br>Adenocarcinoma         | 1079                  | Not specified                                       | 7.78%                           | [17]      |
| Invasive<br>Mucinous<br>Adenocarcinoma | 84                    | ≥10% of cells with ≥1+ staining or any ≥2+ staining | 76.2%                           | [18]      |
| Invasive<br>Mucinous<br>Adenocarcinoma | 84                    | ≥75% of cells<br>with ≥2+ staining                  | 46.4%                           | [18]      |
| Non-Mucinous<br>Adenocarcinoma         | 183                   | Not specified                                       | 2.2%                            | [18]      |

# **Experimental Protocols Specimen Preparation and Fixation**

Proper specimen handling and fixation are critical for preserving antigenicity.

- Specimen Type: Routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissues are suitable. Fine-needle aspirates (FNA), cytology specimens, and metastatic bone lesions are generally not recommended.[1]
- Fixation:
  - Immediately immerse tissue in 10% neutral buffered formalin (NBF).[1]
  - The volume of fixative should be at least 10 times the volume of the tissue.[1]
  - Fixation time should be between 6 and 48 hours.[1]
- Tissue Processing:
  - Dehydrate the tissue through a series of graded alcohols.[19]



- Clear the tissue with xylene.[19]
- Infiltrate and embed the tissue in paraffin wax. The melting point of the paraffin should be below 60°C.[1]
- Sectioning:
  - Cut tissue sections at a thickness of 3-5 μm.[1]
  - Mount the sections on positively charged glass slides.
- Slide Preparation:
  - Dry the slides completely, either at room temperature or in an oven at 60°C for 60 minutes before staining.[1]

#### **Immunohistochemistry Staining Protocol**

This protocol is a general guideline. Optimization may be required for specific antibodies and detection systems. The use of an automated staining platform (e.g., Ventana BenchMark ULTRA) is recommended for consistency and reproducibility.

- · Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes, 10 minutes each).[19]
  - Immerse slides in 100% ethanol (2 changes, 10 minutes each).[19]
  - Immerse slides in 95% ethanol for 5 minutes.[19]
  - Immerse slides in 70% ethanol for 5 minutes.[19]
  - Rinse slides in running tap water.[19]
- Antigen Retrieval:
  - Heat-Induced Epitope Retrieval (HIER) is recommended.



- Use a validated antigen retrieval solution, such as EDTA buffer (pH 8.0) or a proprietary solution like Ventana's Ultra CC1.[19][20]
- Heat the slides in the retrieval solution. A common method is to use a microwave at medium-high power for 8 minutes, followed by high power for 4 minutes, or as recommended by the automated stainer's protocol (e.g., 64 minutes at 100°C on a Ventana Benchmark Ultra).[19][20]
- Allow slides to cool to room temperature.
- Peroxidase Block (if using a peroxidase-based detection system):
  - Incubate slides with a hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
  - Rinse with a wash buffer (e.g., PBS or TBS).
- Primary Antibody Incubation:
  - Recommended Antibody Clone: 43-14A is a widely used and validated mouse monoclonal antibody.[5][8][9][10][20]
  - Dilute the primary antibody to its optimal concentration in an appropriate antibody diluent.
  - Incubate the slides with the primary antibody. Incubation times and temperatures may vary (e.g., 16 minutes at 36°C on a Ventana Benchmark Ultra, or 30 minutes at 37°C for manual staining).[19][20]
  - Wash slides with wash buffer (2 changes, 5 minutes each).
- Detection System:
  - Use a sensitive and specific detection system, such as a polymer-based HRP or AP system (e.g., Ventana OptiView DAB IHC Detection Kit).[20]
  - Follow the manufacturer's instructions for the incubation of the secondary antibody/polymer and visualization reagents.



- · Chromogen:
  - Incubate slides with the appropriate chromogen (e.g., DAB for HRP systems).
  - Monitor the color development under a microscope.
  - Stop the reaction by rinsing with distilled water.
- Counterstaining:
  - Counterstain the slides with hematoxylin to visualize cell nuclei.
  - Rinse with water.
- · Dehydration and Mounting:
  - Dehydrate the slides through graded alcohols and clear in xylene.
  - Coverslip the slides using a permanent mounting medium.

#### **Controls**

- Positive Tissue Control: Normal gastric mucosa or gastric intestinal metaplasia tissue should be used. Normal gastric epithelial cells should show strong membranous staining.[1][5]
- Negative Tissue Control: Tissues known not to express CLDN18.2 should be included.
- Internal Negative Control: Stromal cells, lymphocytes, smooth muscle, blood vessels, and peripheral nerves within the test tissue should be negative for staining.[1]

#### Interpretation of Staining

- Localization: CLDN18.2 is a transmembrane protein, and therefore, only membranous staining should be considered positive.
- Staining Intensity: The intensity of the membranous staining is typically scored on a scale of 0 to 3+:
  - 0: No staining



- 1+: Weak staining
- 2+: Moderate staining
- 3+: Strong staining
- Percentage of Positive Cells: The percentage of tumor cells showing membranous staining at each intensity level should be estimated.
- Positivity Cut-off: The definition of a "positive" case can vary. For clinical trial purposes, a common cut-off is ≥75% of viable tumor cells showing moderate-to-strong (2+ or 3+) membranous staining.[1][2][3][4][5]

#### **Visualizations**



Click to download full resolution via product page

Caption: Immunohistochemistry (IHC) workflow for Claudin18.2 detection.





Click to download full resolution via product page

Caption: Key signaling pathways involving Claudin18.2.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. How to Prepare and Test Samples | CLDN18.2 [claudin182.com]
- 2. Claudin 18.2 & Testing Resources | VYLOY® (zolbetuximab-clzb) [vyloyhcp.com]
- 3. Retrospective analysis of Claudin18.2 expression in ethnically diverse patients with gastroesophageal adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claudin 18.2 Testing Resources for Pathologists [vyloyhcp.com]
- 5. w.nordiqc.org [w.nordiqc.org]

#### Methodological & Application





- 6. Claudin 18.2 Immunohistochemistry Expression in Gastric Cancer: A Systematic Review -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Claudin 18.2 as a New Biomarker in Gastric Cancer—What Should We Know? PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Claudin 18.2 Expression in Gastric Tumors and Other Tumor Types With Gastric Epithelium-like Differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 10. CLDN18.2 expression in gastroesophageal adenocarcinoma: prevalence, heterogeneity, and prognostic implications in Spanish patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. The role of claudin 18.2 and HER-2 in pancreatic cancer outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 14. Claudin-18.2 immunohistochemical evaluation in pancreatic cancer specimens: review and recommendations for routine testing and scoring PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Claudin 18.2 expression in esophageal adenocarcinoma and its potential impact on future treatment strategies PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression and prognostic analysis of CLDN18 and Claudin18.2 in lung adenocarcinoma
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Claudin18.2 expression in pulmonary mucinous adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. nordiqc.org [nordiqc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Immunohistochemical Detection of Claudin18.2 Expression]. BenchChem, [2025]. [Online PDF]. Available at:
  - [https://www.benchchem.com/product/b12395635#immunohistochemistry-protocols-fordetecting-claudin18-2-expression]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com